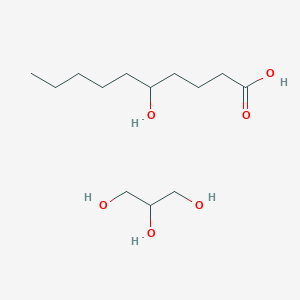
5-Hydroxydecanoic acid;propane-1,2,3-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxydecanoic acid: and propane-1,2,3-triol are two distinct compounds with unique properties and applications. 5-Hydroxydecanoic acid is a hydroxy fatty acid known for its role as a potassium channel antagonist, particularly in ischemic conditions .
Preparation Methods
5-Hydroxydecanoic acid: can be synthesized through the hydroxylation of decanoic acid using specific catalysts and reaction conditions. Industrial production methods often involve the use of biocatalysts to achieve high yield and purity .
Propane-1,2,3-triol: is typically produced as a by-product in the biodiesel industry through the transesterification of triglycerides. It can also be synthesized via the hydrolysis of fats and oils .
Chemical Reactions Analysis
5-Hydroxydecanoic acid: undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form decanoic acid and other derivatives.
Reduction: Can be reduced to form decanol.
Substitution: Reacts with halogens to form halogenated derivatives.
Propane-1,2,3-triol: participates in:
Esterification: Forms esters with fatty acids, producing triglycerides.
Oxidation: Can be oxidized to form glyceraldehyde and dihydroxyacetone.
Substitution: Reacts with halogens to form halogenated glycerols.
Scientific Research Applications
5-Hydroxydecanoic acid: is primarily used in cardiovascular research due to its role in blocking potassium channels during ischemia . It is also studied for its potential therapeutic applications in neurological diseases .
Propane-1,2,3-triol: has a wide range of applications:
Chemistry: Used as a solvent and a building block for various chemical syntheses.
Biology: Serves as a cryoprotectant in biological samples.
Medicine: Used in pharmaceutical formulations as a humectant and solvent.
Industry: Employed in the production of cosmetics, food products, and personal care items.
Mechanism of Action
5-Hydroxydecanoic acid: exerts its effects by blocking ATP-sensitive potassium channels, particularly during ischemic conditions. This action prevents the efflux of potassium ions, thereby protecting cells from ischemic damage .
Propane-1,2,3-triol: functions primarily as a humectant, drawing moisture into products and tissues. It also acts as a solvent, facilitating the dissolution of various compounds .
Comparison with Similar Compounds
5-Hydroxydecanoic acid: can be compared to other potassium channel blockers such as glibenclamide and tolbutamide. Its unique ability to selectively block potassium channels during ischemia sets it apart .
Propane-1,2,3-triol: is similar to other polyols like ethylene glycol and sorbitol. its non-toxic nature and wide range of applications make it more versatile .
Similar Compounds
5-Hydroxydecanoic acid: Glibenclamide, Tolbutamide.
Propane-1,2,3-triol: Ethylene glycol, Sorbitol.
Properties
Molecular Formula |
C13H28O6 |
|---|---|
Molecular Weight |
280.36 g/mol |
IUPAC Name |
5-hydroxydecanoic acid;propane-1,2,3-triol |
InChI |
InChI=1S/C10H20O3.C3H8O3/c1-2-3-4-6-9(11)7-5-8-10(12)13;4-1-3(6)2-5/h9,11H,2-8H2,1H3,(H,12,13);3-6H,1-2H2 |
InChI Key |
ZHFLXPCJWQOKCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCC(=O)O)O.C(C(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-[8,13,18-tris(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-3-methyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B12340503.png)
![ethyl 2-{[(1E)-1-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-ylidene}-2,2,2-trifluoroethyl]sulfanyl}acetate](/img/structure/B12340512.png)
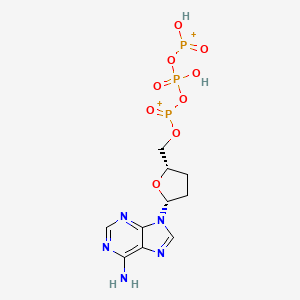

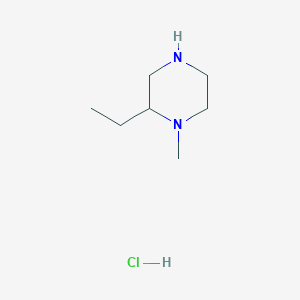

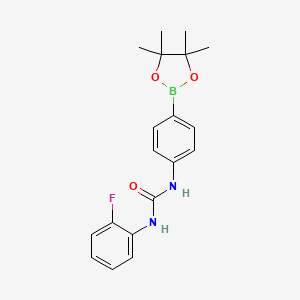

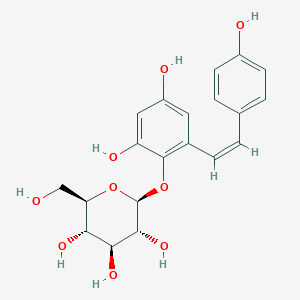
![N-[3-[[3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-6,8-dimethyl-2,4,7-trioxo-4a,5,6,8a-tetrahydropyrido[2,3-d]pyrimidin-5-yl]amino]phenyl]acetamide](/img/structure/B12340548.png)
![Meso-tetra[4-(allyloxy)phenyl] porphine](/img/structure/B12340552.png)
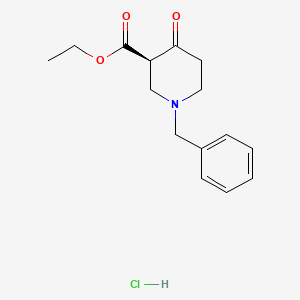
![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B12340578.png)
